3-Bromo-5-hydroxy-4-methoxybenzaldehyde N-phenylsemicarbazone
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Overview
Description
3-Bromo-5-hydroxy-4-methoxybenzaldehyde N-phenylsemicarbazone is a chemical compound with the molecular formula C15H14BrN3O3 It is a derivative of benzaldehyde, featuring bromine, hydroxyl, and methoxy functional groups, along with a phenylsemicarbazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-hydroxy-4-methoxybenzaldehyde N-phenylsemicarbazone typically involves the reaction of 3-Bromo-5-hydroxy-4-methoxybenzaldehyde with N-phenylsemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-hydroxy-4-methoxybenzaldehyde N-phenylsemicarbazone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group in the phenylsemicarbazone moiety can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Bromo-5-hydroxy-4-methoxybenzoic acid.
Reduction: Formation of 3-Bromo-5-hydroxy-4-methoxybenzaldehyde N-phenylamine.
Substitution: Formation of 3-Substituted-5-hydroxy-4-methoxybenzaldehyde derivatives.
Scientific Research Applications
3-Bromo-5-hydroxy-4-methoxybenzaldehyde N-phenylsemicarbazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-hydroxy-4-methoxybenzaldehyde N-phenylsemicarbazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime
- 2-Bromo-4-hydroxy-5-methoxybenzaldehyde
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 3-Hydroxy-4-methoxybenzaldehyde
- 2-Hydroxy-4-methoxybenzaldehyde
Uniqueness
3-Bromo-5-hydroxy-4-methoxybenzaldehyde N-phenylsemicarbazone is unique due to the presence of both bromine and phenylsemicarbazone moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
303083-02-5 |
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Molecular Formula |
C15H14BrN3O3 |
Molecular Weight |
364.19 g/mol |
IUPAC Name |
1-[(E)-(3-bromo-5-hydroxy-4-methoxyphenyl)methylideneamino]-3-phenylurea |
InChI |
InChI=1S/C15H14BrN3O3/c1-22-14-12(16)7-10(8-13(14)20)9-17-19-15(21)18-11-5-3-2-4-6-11/h2-9,20H,1H3,(H2,18,19,21)/b17-9+ |
InChI Key |
UPPULOCDVNLBJO-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)/C=N/NC(=O)NC2=CC=CC=C2)O |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C=NNC(=O)NC2=CC=CC=C2)O |
Origin of Product |
United States |
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